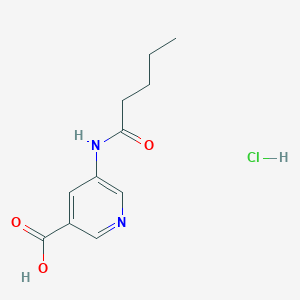

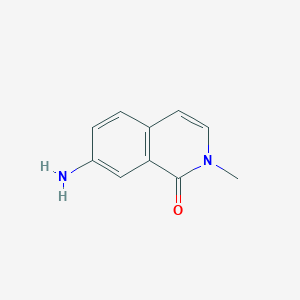

5-(Pentanoylamino)pyridine-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Extraction and Separation Technologies

Extraction of Pyridine-3-carboxylic Acid : A study explored the extraction of pyridine-3-carboxylic acid, a compound related to 5-(Pentanoylamino)pyridine-3-carboxylic acid, using 1-dioctylphosphoryloctane (TOPO) with different diluents. This research is critical for the purification and concentration of pyridine carboxylic acids from dilute solutions, such as those in fermentation broths, highlighting its importance in the biochemical and pharmaceutical industries (Kumar & Babu, 2009).

Heterocyclic Chemistry and Synthesis

Novel Synthesis of Pyridine Derivatives : Research into the synthesis of pyridine-2(1H)-thione and various nitrogen and/or sulfur heterocyclic derivatives from pyridine compounds offers insights into creating pharmacologically active structures. This work demonstrates the versatility of pyridine carboxylic acids in synthesizing complex molecules with potential biological activity (Elneairy, 2010).

Catalytic Applications

Rh(III)-Catalyzed Decarboxylative Coupling : A study involving α,β-unsaturated carboxylic acids, closely related to the compound , showed their utility in Rh(III)-catalyzed decarboxylative coupling to produce substituted pyridines. This research underscores the role of carboxylic acids as traceless activators in catalysis, offering pathways to synthesize complex heterocyclic structures efficiently (Neely & Rovis, 2014).

Material Science and Polymer Chemistry

Interactions of Amidinium-Carboxylate Groups in Water : The study of copolymers involving pyridine derivatives, including those similar to 5-(Pentanoylamino)pyridine-3-carboxylic acid, revealed interactions of amidinium-carboxylate groups in aqueous environments. This research contributes to the development of novel materials with specific physicochemical properties, useful in various applications including drug delivery systems (Bardts & Ritter, 2011).

Propiedades

IUPAC Name |

5-(pentanoylamino)pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-2-3-4-10(14)13-9-5-8(11(15)16)6-12-7-9;/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALUZMIZBAWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CN=CC(=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pentanamidopyridine-3-carboxylic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/no-structure.png)

![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)

![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)